4-Fluoro-2-methoxy-N-methylaniline
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Overview
Description
4-Fluoro-2-methoxy-N-methylaniline is an organic compound with the molecular formula C8H10FNO It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with a fluorine atom at the fourth position, a methoxy group at the second position, and a methyl group on the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-2-methoxy-N-methylaniline typically involves the following steps:
Nitration: The starting material, 4-fluoro-2-methoxyaniline, is nitrated to form 4-fluoro-2-methoxy-5-nitroaniline.
Reduction: The nitro group is then reduced to an amino group, resulting in 4-fluoro-2-methoxyaniline.
Methylation: Finally, the amino group is methylated to produce this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-2-methoxy-N-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone imine intermediates.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: The methoxy and fluoro groups can participate in nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like sodium methoxide or potassium fluoride are employed for substitution reactions.
Major Products:
Oxidation: Quinone imine intermediates.
Reduction: Amino derivatives.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
4-Fluoro-2-methoxy-N-methylaniline has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a model compound in studying reaction mechanisms.
Biology: Investigated for its potential interactions with biological molecules and enzymes.
Medicine: Explored for its potential pharmacological properties and as a precursor in drug synthesis.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 4-Fluoro-2-methoxy-N-methylaniline involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes such as cytochromes P-450 and flavin-containing monooxygenase.
Pathways Involved: It undergoes biotransformation through oxidation and reduction pathways, leading to the formation of reactive intermediates that can further interact with biological molecules.
Comparison with Similar Compounds
- 4-Fluoro-2-methylaniline
- 2-Fluoro-4-methylaniline
- 4-Fluoro-N-methylaniline
Comparison:
- 4-Fluoro-2-methylaniline: Lacks the methoxy group, leading to different reactivity and applications.
- 2-Fluoro-4-methylaniline: The positions of the fluoro and methyl groups are swapped, affecting its chemical properties.
- 4-Fluoro-N-methylaniline: Similar structure but without the methoxy group, resulting in different biological and chemical behavior .
Properties
IUPAC Name |
4-fluoro-2-methoxy-N-methylaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNO/c1-10-7-4-3-6(9)5-8(7)11-2/h3-5,10H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFBVWHXMTJVYSQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=C(C=C1)F)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30650491 |
Source
|
Record name | 4-Fluoro-2-methoxy-N-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30650491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
941294-13-9 |
Source
|
Record name | 4-Fluoro-2-methoxy-N-methylbenzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=941294-13-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Fluoro-2-methoxy-N-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30650491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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